molecular formula C16H11Cl3N2O3S B3036428 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-70-3

2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No.: B3036428
CAS No.: 343372-70-3
M. Wt: 417.7 g/mol
InChI Key: FNXSYDYPIMCSDQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, which can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. The nitrile oxide is generated in situ from a precursor such as a hydroximoyl chloride. This intermediate then reacts with an alkyne to form the isoxazole ring.

Next, the isoxazole ring is functionalized with a chlorophenyl group through a substitution reaction. The resulting intermediate is then coupled with a benzenesulfonamide derivative, which has been pre-chlorinated at the 2 and 5 positions. This coupling reaction often requires the use of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents, often with heating.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The isoxazole ring may also contribute to the binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
  • 2,5-dichloro-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
  • 2,5-dichloro-N-{[3-(2-bromophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms and the isoxazole ring can enhance its stability and binding properties compared to similar compounds with different substituents.

Properties

IUPAC Name

2,5-dichloro-N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O3S/c17-10-5-6-14(19)16(7-10)25(22,23)20-9-11-8-15(21-24-11)12-3-1-2-4-13(12)18/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXSYDYPIMCSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145991
Record name 2,5-Dichloro-N-[[3-(2-chlorophenyl)-5-isoxazolyl]methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343372-70-3
Record name 2,5-Dichloro-N-[[3-(2-chlorophenyl)-5-isoxazolyl]methyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343372-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-N-[[3-(2-chlorophenyl)-5-isoxazolyl]methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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